molecular formula C9H6BrF3O2 B582143 Methyl 2-bromo-6-(trifluoromethyl)benzoate CAS No. 1214324-11-4

Methyl 2-bromo-6-(trifluoromethyl)benzoate

Cat. No. B582143
CAS RN: 1214324-11-4
M. Wt: 283.044
InChI Key: CQAHAANYLBWFOP-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-6-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 1214324-11-4 . It has a molecular weight of 283.04 and its IUPAC name is methyl 2-bromo-6-(trifluoromethyl)benzoate . It is typically in liquid form .


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-6-(trifluoromethyl)benzoate” is 1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-6-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 283.04 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2-bromo-6-(trifluoromethyl)benzoate has drawn attention in medicinal chemistry due to its unique structural features. Researchers have explored its potential as a pharmacophore in drug design. The trifluoromethyl group (-CF3) can enhance lipophilicity, metabolic stability, and receptor binding affinity. Investigating its interactions with biological targets may lead to novel drug candidates .

Agrochemicals and Pesticides

The trifluoromethyl group is known for its agrochemical applications. Researchers have explored derivatives of Methyl 2-bromo-6-(trifluoromethyl)benzoate as potential herbicides, fungicides, or insecticides. These compounds may exhibit improved efficacy and selectivity in crop protection .

Catalysis and Organic Synthesis

Fluorinated compounds, including those with trifluoromethyl groups, play a crucial role in catalysis. Researchers have investigated Methyl 2-bromo-6-(trifluoromethyl)benzoate as a building block for the synthesis of complex molecules. Its reactivity and compatibility with various reaction conditions make it valuable in organic synthesis .

Material Science and Electronics

Fluorinated aromatic compounds find applications in materials science. Methyl 2-bromo-6-(trifluoromethyl)benzoate could be used as a precursor for functional materials, such as liquid crystals, polymers, or OLEDs (organic light-emitting diodes). Its electron-withdrawing properties and stability make it interesting for electronic applications .

Transition Metal Complexes

Researchers have explored the coordination chemistry of Methyl 2-bromo-6-(trifluoromethyl)benzoate with transition metal ions. The trifluoromethyl group can influence ligand binding and reactivity. These complexes may have applications in catalysis, sensing, or materials science .

Computational Chemistry and QSAR Studies

Computational methods, including quantum chemical calculations, have been employed to understand the electronic structure and properties of Methyl 2-bromo-6-(trifluoromethyl)benzoate. Quantitative structure-activity relationship (QSAR) studies may predict its biological activity and guide further research .

Safety and Hazards

The safety information for “Methyl 2-bromo-6-(trifluoromethyl)benzoate” includes a warning signal word . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

Methyl 2-bromo-6-(trifluoromethyl)benzoate is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, Methyl 2-bromo-6-(trifluoromethyl)benzoate undergoes oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway involving Methyl 2-bromo-6-(trifluoromethyl)benzoate. This reaction is widely applied for carbon–carbon bond formation, and it’s known for its mild and functional group tolerant reaction conditions .

Pharmacokinetics

It’s important to note that the compound’s bioavailability would be influenced by factors such as its lipophilicity and water solubility .

Result of Action

The result of the action of Methyl 2-bromo-6-(trifluoromethyl)benzoate in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The efficacy and stability of Methyl 2-bromo-6-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability .

properties

IUPAC Name

methyl 2-bromo-6-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAHAANYLBWFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673198
Record name Methyl 2-bromo-6-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-(trifluoromethyl)benzoate

CAS RN

1214324-11-4
Record name Methyl 2-bromo-6-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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